molecular formula C5H8ClN B13000010 3-Chlorobicyclo[1.1.1]pentan-1-amine

3-Chlorobicyclo[1.1.1]pentan-1-amine

Cat. No.: B13000010
M. Wt: 117.58 g/mol
InChI Key: UBDMCGLTLPKOSN-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[111]pentan-1-amine is a bicyclic amine compound with the molecular formula C5H8ClN It is characterized by a unique bicyclo[111]pentane structure, which consists of three carbon atoms forming a triangular prism-like shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Chlorobicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chlorobicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobicyclo[1.1.1]pentan-1-amine
  • 3-Aminobicyclo[1.1.1]pentan-1-yl)methanol
  • 3-Phenylbicyclo[1.1.1]pentan-1-amine

Uniqueness

3-Chlorobicyclo[1.1.1]pentan-1-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C5H8ClN

Molecular Weight

117.58 g/mol

IUPAC Name

3-chlorobicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C5H8ClN/c6-4-1-5(7,2-4)3-4/h1-3,7H2

InChI Key

UBDMCGLTLPKOSN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)Cl)N

Origin of Product

United States

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